Melting‑Point Divergence as a Physical‑Form and Handling Differentiator
5-Nitro-1-phenyl-1H-indole exhibits a melting point of 83–87 °C, which is dramatically lower than that of its 2‑phenyl regioisomer INF55 (196–199 °C) . The parent 1‑phenyl‑1H‑indole melts at 60–62 °C, while the core 5‑nitroindole melts at 140–142 °C [1][2]. This large melting‑point depression (ΔTₘ ≈ 113–116 °C) between the N‑1 and C‑2 regioisomers indicates weaker intermolecular forces in the N‑phenyl series, which translates to easier dissolution, lower energy input for melt‑processing, and distinct crystallisation behaviour during purification.
| Evidence Dimension | Melting point (crystalline solid–liquid transition) |
|---|---|
| Target Compound Data | 83–87 °C |
| Comparator Or Baseline | INF55 (5-nitro-2-phenyl-1H-indole): 196–199 °C; 1-Phenyl-1H-indole: 60–62 °C; 5-Nitroindole: 140–142 °C |
| Quantified Difference | ΔTₘ ≈ 113–116 °C lower than INF55; ΔTₘ ≈ 24 °C higher than 1-phenyl-1H-indole; ΔTₘ ≈ 56–59 °C lower than 5-nitroindole |
| Conditions | Standard lit. capillary melting‑point determination; yellow to white solid samples |
Why This Matters
The lower melting point of the N‑1 isomer enables simplified melt‑based formulation, lower‑temperature handling, and reduced energy cost during scale‑up relative to INF55, while providing a solid form advantage over the liquid‑range parent 1‑phenylindole.
- [1] ChemicalBook. 1-PHENYL-1H-INDOLE (CAS 16096-33-6). Chemical Properties. View Source
- [2] CAS Common Chemistry. 5-Nitroindole (CAS 6146-52-7). Compound Properties. View Source
